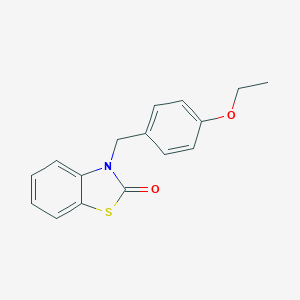

3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYARCHRXYWNBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Substituted 3h Benzothiazol 2 One Derivatives

General Synthesis Strategies for the Benzothiazol-2(3H)-one Core

The foundational step in the synthesis of 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one is the formation of the benzothiazol-2(3H)-one ring system. This is primarily achieved through cyclization reactions involving a substituted aminothiophenol precursor.

Cyclization Reactions in Benzothiazolone Formation

The construction of the benzothiazol-2-one core predominantly relies on the cyclization of 2-aminothiophenol (B119425) or its derivatives. nih.gov A common and effective method involves the reaction of 2-aminothiophenol with a one-carbon carbonyl equivalent, such as phosgene (B1210022), triphosgene, or urea (B33335). sciforum.net For instance, the condensation of 2-aminothiophenol with urea is a widely used, relatively safe, and economical approach. The reaction proceeds through the formation of an intermediate thiourea, which subsequently undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the stable benzothiazol-2(3H)-one.

Another established method is the reaction of 2-aminothiophenol with phosgene or its safer solid equivalent, triphosgene. This reaction leads to the formation of an intermediate isocyanate which rapidly cyclizes to the desired benzothiazolone. While efficient, the toxicity of phosgene necessitates careful handling and the use of specialized equipment.

More recently, methods utilizing carbon dioxide (CO2) as a C1 source for the cyclization of 2-aminothiophenols have been developed, presenting a greener alternative. nih.gov These reactions often require a reductant, such as a hydrosilane, and a catalyst to proceed efficiently. nih.gov

Functionalization of the Benzothiazole (B30560) Ring System

Once the benzothiazol-2(3H)-one core is synthesized, further modifications can be made to the benzene (B151609) ring through various electrophilic substitution reactions. However, for the synthesis of the title compound, the primary focus is on the functionalization at the N3-position. The reactivity of the benzothiazole ring can be influenced by the substituents present. The electron-rich nature of the benzene ring allows for electrophilic aromatic substitution, while the nitrogen atom of the thiazole (B1198619) ring acts as a nucleophile, enabling alkylation and acylation reactions.

Alkylation and Acylation Approaches at the N3-Position

The introduction of substituents at the N3-position of the benzothiazol-2-one ring is a critical step in the synthesis of a wide array of derivatives, including this compound. This is typically achieved through N-alkylation or N-acylation reactions.

N-Alkylation with Benzyl (B1604629) Halides and Related Reagents

The most direct route to synthesize this compound involves the N-alkylation of benzothiazol-2(3H)-one with a suitable 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide. This reaction is a classic example of a Williamson ether synthesis-type reaction applied to an amide nitrogen.

The general procedure involves deprotonating the N-H of the benzothiazol-2-one with a base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. researchgate.net Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (KOtBu) in an appropriate aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetone (B3395972). researchgate.netnih.gov

A typical procedure for N-benzylation involves dissolving the benzothiazol-2-one in an anhydrous solvent, followed by the addition of a base at room temperature. researchgate.net After a short period to allow for the formation of the anion, the benzyl halide is added, and the reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). researchgate.net

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Yield (%) |

| Benzothiazol-2-one | Benzyl bromide | NaH | THF | 3-Benzyl-3H-benzothiazol-2-one | 87 |

| Benzothiazol-2-one | 4-Methoxybenzyl chloride | K2CO3 | DMF | 3-(4-Methoxybenzyl)-3H-benzothiazol-2-one | - |

Yield not reported in the literature.

N-Acylation Procedures

N-acylation of benzothiazol-2(3H)-one introduces an acyl group at the N3-position. This is typically achieved by reacting the benzothiazolone with an acyl chloride or anhydride (B1165640) in the presence of a base. While not directly applicable to the synthesis of the title compound, it is a key method for preparing a different class of derivatives. The reaction conditions are similar to N-alkylation, often employing a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid generated during the reaction.

Preparation of 3-(4-Substituted Benzyl)-3H-Benzothiazol-2-one Analogues

The N-alkylation methodology described above is highly versatile and can be extended to prepare a wide range of 3-(4-substituted benzyl)-3H-benzothiazol-2-one analogues. By varying the substituent on the benzyl halide, a library of compounds with different electronic and steric properties can be synthesized. For example, using benzyl halides with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring allows for the systematic investigation of structure-activity relationships in various applications.

The synthesis of these analogues generally follows the same N-alkylation protocol. The choice of base and solvent may be optimized depending on the reactivity of the specific benzyl halide used.

| Starting Material | Benzyl Halide | Substituent (R) | Product |

| Benzothiazol-2-one | 4-Methylbenzyl chloride | -CH3 | 3-(4-Methylbenzyl)-3H-benzothiazol-2-one |

| Benzothiazol-2-one | 4-Chlorobenzyl chloride | -Cl | 3-(4-Chlorobenzyl)-3H-benzothiazol-2-one |

| Benzothiazol-2-one | 4-Nitrobenzyl bromide | -NO2 | 3-(4-Nitrobenzyl)-3H-benzothiazol-2-one |

Specific Reaction Conditions and Reagents for Ethoxybenzylated Derivatives

The synthesis of This compound is predicated on the N-alkylation of 3H-benzothiazol-2-one. This reaction involves the use of a suitable 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or 4-ethoxybenzyl bromide, as the alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the benzothiazolone ring, thereby facilitating nucleophilic attack on the benzyl halide.

A general procedure for this type of synthesis involves dissolving 3H-benzothiazol-2-one in an appropriate polar aprotic solvent, such as acetone or dimethylformamide (DMF). researchgate.net A base is then added to the mixture, followed by the 4-ethoxybenzyl halide. The reaction mixture is typically stirred at an elevated temperature to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC). rsc.org Upon completion, the product is isolated through standard work-up procedures, which may include filtration and recrystallization to yield the purified product. researchgate.net

Below is a table summarizing the typical reagents and conditions for the synthesis of ethoxybenzylated derivatives of 3H-benzothiazol-2-one, based on analogous synthetic procedures for related compounds.

| Parameter | Description |

| Starting Material | 3H-Benzothiazol-2-one |

| Alkylating Agent | 4-Ethoxybenzyl chloride or 4-Ethoxybenzyl bromide |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N) researchgate.netnih.gov |

| Solvent | Acetone, Dimethylformamide (DMF) researchgate.net |

| Temperature | Room temperature to reflux researchgate.net |

| Reaction Time | 1-24 hours researchgate.net |

Analytical and Spectroscopic Characterization Techniques

To confirm the successful synthesis of This compound and to ascertain its purity, a combination of analytical and spectroscopic techniques is employed. These methods provide crucial information about the molecular structure and the presence of any impurities.

Elucidation of Molecular Structures (e.g., IR, NMR, Mass Spectrometry)

The molecular structure of This compound can be unequivocally determined through the combined use of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum of the compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the carbonyl group (C=O) of the benzothiazolone ring would be indicated by a strong absorption band in the region of 1680-1700 cm⁻¹. semanticscholar.org The C-N stretching vibration would likely appear around 1300-1390 cm⁻¹. nih.gov Furthermore, the presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. chemistryjournal.in The C-O-C stretching of the ethoxy group would be observed in the 1000-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the arrangement of protons in the molecule. The protons of the ethoxy group would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The benzylic protons (-CH₂-) would be observed as a singlet. The aromatic protons of both the benzothiazole and the 4-ethoxyphenyl rings would appear as multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the benzothiazolone ring would be found in the downfield region, typically around 170 ppm. The benzylic carbon would appear around 45-55 ppm. The carbons of the ethoxy group and the aromatic rings would have characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of This compound .

The following table summarizes the expected spectroscopic data for This compound , based on data for analogous compounds. nist.gov

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~1690 (C=O stretch), ~1350 (C-N stretch), ~3050 (Aromatic C-H stretch), ~1500-1600 (Aromatic C=C stretch), ~1240 (Aromatic C-O stretch) |

| ¹H NMR (δ, ppm) | Triplet and quartet for the ethoxy group, singlet for the benzylic protons, multiplets for the aromatic protons. |

| ¹³C NMR (δ, ppm) | ~170 (C=O), signals for aromatic carbons, benzylic carbon, and ethoxy carbons. |

| Mass Spec. (m/z) | Molecular ion peak corresponding to the molecular formula C₁₆H₁₅NO₂S. |

Purity Assessment Methodologies

Ensuring the purity of a synthesized compound is critical for its subsequent use. Several methods are commonly employed to assess the purity of This compound .

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a reaction and to assess the purity of the final product. rsc.org A small amount of the compound is spotted on a TLC plate, which is then developed in a suitable solvent system. A pure compound will typically show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative technique for purity assessment. semanticscholar.org The compound is dissolved in a suitable solvent and injected into an HPLC system. A pure compound will give a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative determination of purity.

Melting Point: The melting point of a pure crystalline solid is a sharp and characteristic physical property. Impurities tend to depress and broaden the melting point range. Therefore, a sharp melting point is a good indicator of the purity of the compound.

Structure Activity Relationship Sar Studies of 3 4 Ethoxy Benzyl 3h Benzothiazol 2 One Analogues

Impact of Substituents on Benzyl (B1604629) Moiety on Biological Activities

The benzyl group attached to the nitrogen at position 3 of the benzothiazolone ring plays a crucial role in modulating the biological activity and receptor selectivity of these compounds. Modifications to the phenyl ring of this benzyl moiety can lead to significant changes in potency and target interaction.

For instance, in the context of sigma (σ) receptor affinity, substituting the aryl ring with acyl groups has a profound impact. A study on benzo[d]thiazol-2(3H)one-based ligands showed that changing an aryl propyl substitution to a propionyl group resulted in a dramatic decrease in affinity for the σ2 receptor subtype, with only a marginal effect on σ1 receptor affinity. nih.gov Analogues featuring a propionyl or butyryl group on the aryl ring, combined with a shorter linker chain, generally exhibited a higher affinity for the σ1 subtype. nih.gov

Further research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that the introduction of trifluoromethyl (CF₃) groups on the aromatic rings was well-tolerated by the enzymes. nih.gov Specifically, placing these electron-withdrawing groups at the ortho and para positions did not diminish the inhibitory activity. nih.gov

In the realm of antimicrobial activity, specific substitutions on the phenyl ring have been shown to direct the compound's efficacy against different types of microbes. The presence of a nitro (NO₂) group on the phenyl ring tends to promote antibacterial activity, whereas halogen substituents like fluorine (F) and chlorine (Cl) enhance antifungal activity. mdpi.com This was further corroborated in a study on anticancer agents, where the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) emerged as a potent anticancer and anti-inflammatory agent, highlighting the importance of the 4-nitrobenzyl moiety. nih.gov

Influence of Benzothiazolone Ring Modifications on Activity Profiles

Modifications to the core benzothiazolone ring system are a cornerstone of the SAR of this chemical class. Substitutions at various positions on this bicyclic structure can significantly alter the compound's biological effects. benthamscience.com

The C2 and C6 positions of the benzothiazolone ring have been identified as critical sites for substitution to modulate biological activity. benthamscience.com Research indicates that even minor changes at these positions can lead to diverse pharmacological outcomes. hilarispublisher.com

For example, substitutions at the C6 position can enhance specific activities. The introduction of electron-donating groups, such as methyl (Me) or ethoxy (OEt), at the C6 position has been found to increase the anthelmintic effect of benzothiazole (B30560) derivatives. mdpi.com In the development of anticancer agents, substitutions at both the C2 and C6 positions were shown to yield significant cytotoxic potential against human cancer cell lines. nih.gov

In a study focused on antifungal agents against Candida albicans, methyl substitution at the C6 position was a key structural feature. hilarispublisher.com For inhibitors of SARS-CoV-2 main protease, a cyano (CN) group at C6 was beneficial for activity, while a chlorine (Cl) atom at the same position also proved effective. mdpi.com Furthermore, when developing ligands for the histamine (B1213489) H3 receptor, various substituents were introduced at the C6 position to alter the physicochemical properties and evaluate their effect on receptor affinity. nih.gov

In analogues where the benzyl moiety is further functionalized, often with an alkylamine ring connected by a linker, the length of this linker and the size of the amine ring are pivotal determinants of receptor affinity and selectivity. nih.gov

A systematic study on benzo[d]thiazol-2(3H)one derivatives as sigma receptor ligands provided clear evidence for this relationship. An increase in the length of the linker arm (from n=2 to n=5 carbons) resulted in only a marginal change in affinity for the σ1 receptor subtype. However, the same modification caused a significant increase in affinity for the σ2 subtype, demonstrating that linker length can be used to tune subtype selectivity. nih.gov

The size of the terminal alkylamine ring was also found to be crucial for receptor affinity. When an azepane ring in a potent analogue was replaced with a smaller pyrrolidine (B122466) ring, the resulting compound showed a detrimental loss of affinity for both σ1 and σ2 receptors. Conversely, increasing the ring size from a piperidine (B6355638) to an azepane retained good affinity for the σ1 subtype while diminishing affinity at the σ2 subtype. nih.gov

Correlation of Structural Features with Specific Receptor Affinity and Enzyme Inhibition

The specific combination of structural modifications dictates the ultimate interaction with biological targets. SAR studies allow for the correlation of these features with affinity for specific receptors or inhibition of particular enzymes.

For sigma receptors, high affinity and selectivity for the σ1 subtype were achieved with a specific combination of features: a propionyl substitution on the aryl ring, a short two-carbon linker, and a seven-membered azepane ring. One such compound, 8a , demonstrated a high affinity for σ1 receptors with a Kᵢ value of 4.5 nM and a 483-fold selectivity over σ2 receptors. nih.gov The data in the table below illustrates how modifications to the linker length, aryl substituent, and amine ring size affect sigma receptor binding affinities.

| Compound | Linker Length (n) | Aryl Substitution | Alkylamine Ring | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

|---|---|---|---|---|---|

| 5e | 2 | Propyl | Pyrrolidine | 116 | 1100 |

| 5f | 2 | Propyl | Azepane | 9.7 | 716 |

| 8a | 2 | Propionyl | Azepane | 4.5 | 2172 |

| 8b | 3 | Propionyl | Azepane | 10.3 | 494 |

| 8g | 2 | Butyryl | Azepane | 8.1 | 1565 |

In the context of H3-receptor affinity, quantitative structure-activity relationship (QSAR) studies on benzothiazole derivatives suggested that improving potency requires replacing the benzothiazole moiety with structures that are less bulky, more flexible, and less lipophilic to allow for better electronic interactions with the binding site. nih.gov For dual sEH/FAAH enzyme inhibition, the presence of trifluoromethyl groups on the phenyl rings was found to be a favorable structural feature. nih.govnih.gov

Optimization Strategies Based on SAR Analysis

The insights gained from SAR studies are instrumental in guiding the strategic optimization of lead compounds. Based on the relationships identified between structure and activity, medicinal chemists can devise strategies to enhance desired properties.

One key optimization strategy involves iterative modification based on initial SAR findings. For example, a follow-up study on benzothiazole-phenyl analogues aimed to improve metabolic stability while retaining dual inhibitory activity, a common goal in drug development. nih.gov For benzimidazole (B57391) derivatives, which share structural similarities, optimization strategies have focused on overcoming the low permeability of Gram-negative bacterial cell walls. This was approached by modifying physicochemical properties to better align with established rules for cell entry, using the compounds in combination with membrane-disrupting agents, and employing nano-formulations like lipid nanocapsules to improve cellular accumulation. whiterose.ac.uknih.gov

Another powerful strategy is structure-based design, which can involve scaffold hopping to replace a core chemical structure while maintaining key binding interactions. researchgate.net For H3-receptor antagonists, SAR analysis concluded that further substitution on the benzothiazole ring was unlikely to improve affinity, suggesting that future optimization should focus on replacing the benzothiazole moiety entirely with less bulky and more flexible structures. nih.gov This demonstrates how SAR can redirect synthetic efforts towards more promising chemical spaces.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While docking studies specifically for 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one are not extensively documented, research on analogous benzothiazole (B30560) structures demonstrates their potential to interact with various key biological targets.

DNA Gyrase: Benzothiazole-based compounds have been identified as promising inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents. mdpi.comrsc.orgnih.gov Docking studies of various 2-arylbenzothiazole and benzothiazole-imidazolone derivatives show that they can effectively fit into the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govbenthamdirect.com These interactions are crucial for inhibiting the enzyme's function, which is essential for bacterial DNA replication. rsc.orgrsc.org

Epidermal Growth Factor Receptor (EGFR): The EGFR tyrosine kinase is a critical target in cancer therapy. Numerous benzothiazole derivatives have been designed and evaluated as EGFR inhibitors. nih.govnih.govrsc.org Molecular docking simulations predict that these compounds can bind to the ATP-binding site of the EGFR kinase domain, a common mechanism for kinase inhibitors. nih.govresearchgate.net This binding is expected to block the signaling pathways that lead to tumor cell proliferation.

Nl63 Protein and 4WMZ Protein: There is no available information in the reviewed scientific literature regarding molecular docking investigations of this compound or closely related benzothiazole derivatives with the Nl63 protein or the 4WMZ protein (Saccharomyces cerevisiae CYP51).

The stability of the ligand-target complex is determined by specific interactions between the ligand and the amino acid residues of the protein's binding pocket.

DNA Gyrase: For benzothiazole derivatives targeting E. coli DNA gyrase B, molecular docking has identified key interactions. Studies on 2-arylbenzothiazoles highlight hydrogen bonding with the amino acid Asp73 and interactions with Gly77 as crucial for inhibition. nih.gov Other research on different benzothiazole hybrids points to interactions with Arg76 and Thr165. benthamdirect.comrsc.org A cation-pi interaction between the benzothiazole ring system and the guanidinium (B1211019) group of Arg76 has also been noted. rsc.org

EGFR: In the EGFR-TK active site, the binding of benzothiazole-based inhibitors is often stabilized by hydrogen bonds. For example, some derivatives are predicted to form hydrogen bonds with the residues Glu-738 and Phe-832. nih.gov The ability to form at least two hydrogen bonds within the EGFR-TK binding site is often considered a requirement for potent inhibitory activity. nih.gov

The following table summarizes the key binding interactions reported for various benzothiazole derivatives with DNA gyrase and EGFR.

| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction |

| E. coli DNA Gyrase B | 2-Arylbenzothiazoles | Asp73, Gly77 | Hydrogen Bonding |

| E. coli DNA Gyrase B | Benzothiazole-imidazolone hybrids | Arg76 | Hydrophobic Interaction |

| E. coli DNA Gyrase B | Benzothiazole-siderophore conjugates | Asp73, Thr165, Arg76, Arg136 | Hydrogen Bonding, Cation-pi, Salt Bridge |

| EGFR-TK | Pyrimido[2,1-b]benzothiazoles | Glu-738, Phe-832 | Hydrogen Bonding |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org For benzothiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are performed to determine the optimized molecular geometry, bond lengths, and bond angles. mdpi.comnih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electron density. scirp.org Analysis of the molecular electrostatic potential (MEP) map, generated through DFT, helps identify the electrophilic and nucleophilic sites on the molecule, offering predictions about its chemical reactivity. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.govbohrium.com This method is particularly useful for predicting and interpreting UV-Visible absorption spectra. scirp.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the specific electronic transitions responsible for the absorption bands, such as the π→π* and n→π* transitions common in heterocyclic compounds like benzothiazoles. scirp.orgnih.govbohrium.com Studies on various benzothiazole derivatives have successfully used TD-DFT to correlate calculated absorption wavelengths with experimental data. bohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. mdpi.com Conversely, a large energy gap indicates high stability. mdpi.com The HOMO and LUMO energies and their gap can be calculated using DFT methods. For a series of studied benzothiazole derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The specific value is influenced by the nature of the substituents on the benzothiazole core. mdpi.com For instance, the presence of strong electron-withdrawing groups has been observed to lower the energy gap, thereby increasing the molecule's reactivity. mdpi.com

The table below presents computational parameters derived from DFT calculations for representative benzothiazole derivatives found in the literature.

| Compound Class | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzothiazoles mdpi.com | B3LYP/6-311G(d,p) | -6.45 to -6.69 | -1.72 to -2.03 | 4.46 to 4.73 |

| Benzothiazole-imidazolone hybrid (4c) benthamdirect.com | B3LYP/6-31G** | -0.22421 | -0.10325 | 3.29 (0.12096 Hartree) |

| (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one nih.gov | B3LYP/6-311G(d,p) | -8.2479 | -2.9115 | 5.3364 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities or toxicities, respectively. chula.ac.thscirp.org These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. chula.ac.thscirp.org

While specific QSAR models for this compound are not extensively detailed in the public domain, the broader class of benzothiazole derivatives has been the subject of numerous QSAR studies, particularly in the context of anticancer drug development. chula.ac.thchula.ac.th These studies provide a framework for understanding the key structural features that govern the biological activity of this class of compounds.

A common approach in these studies is to fragment the benzothiazole scaffold into different substituent groups (e.g., R1 and R2) and to use multiple linear regression or other statistical methods to build the QSAR models. chula.ac.thchula.ac.th The models are then validated using various statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). chula.ac.th

For instance, a group-based QSAR (G-QSAR) analysis of 41 benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at the R1 position could potentiate their anticancer effects. chula.ac.thchula.ac.th Another important descriptor identified was the hydrophilic surface area, where a negative contribution suggested that substitution with lipophilic aryl or heteroaryl rings could enhance the ability of the compound to cross cell membranes and reach its intracellular target. chula.ac.th Furthermore, the positive contribution of descriptors related to the presence of six-membered rings at the R2 position indicated that modifications at this site with aryl or heteroaryl groups could increase the anticancer potential. chula.ac.th

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to benzothiazole derivatives. nih.gov These methods provide a more detailed understanding of the steric and electrostatic interactions between the compounds and their biological targets. nih.gov

Below is a table of common molecular descriptors used in QSAR studies of benzothiazole derivatives and their general impact on biological activity.

| Descriptor Category | Specific Descriptor Example | General Impact on Activity of Benzothiazole Derivatives |

| Electronic | DeltaEpsilonC (a measure of electronegativity contribution) | Negative contribution suggests that substitution with electron-withdrawing groups on an aryl ring can increase anticancer activity. chula.ac.th |

| Topological | 6ChainCount (number of six-membered rings) | Positive contribution at the R2 position indicates that aryl and heteroaryl substitutions can enhance anticancer potential. chula.ac.th |

| Physicochemical | Hydrophilic Area | Negative contribution suggests that increased lipophilicity can improve cell permeability and anticancer activity. chula.ac.th |

| Physicochemical | Hydrophobic groups at R1 position | The presence of hydrophobic groups can potentiate anticancer activity. chula.ac.thchula.ac.th |

In Silico ADME Prediction (Computational Pharmacokinetic Parameter Estimation)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.govgithub.com Various computational tools and web-based platforms, such as pkCSM, SwissADME, and ADMETLab, are available for the prediction of a wide range of ADME parameters. nih.gov

For the benzothiazole class of compounds, in silico ADME studies have been conducted to evaluate their drug-likeness. nih.gov For example, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed predicted absorption percentages ranging from 61.71% to 86.77%, with most compounds having over 70% absorption. nih.gov Furthermore, these compounds were found to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov

| ADME Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | High | The extent of binding to plasma proteins can affect the free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Likely Non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Predicts the likelihood of renal excretion via this transporter. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good oral bioavailability. |

| Ghose Filter | Compliant | Indicates that the physicochemical properties are within the range of known drugs. |

Future Directions and Research Gaps

Development of Novel Benzothiazolone Libraries for Targeted Screening

A significant opportunity lies in the creation of diverse chemical libraries centered around the 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one core. The synthesis of a library of related compounds would enable high-throughput screening to identify derivatives with enhanced potency and selectivity for various biological targets. nih.gov

Key Research Objectives:

Combinatorial Synthesis: Employing combinatorial chemistry techniques to generate a wide range of analogues. This could involve modifications at several positions:

Substitution on the Benzyl (B1604629) Ring: Introducing different substituents on the phenyl ring of the benzyl group to probe the effects of electronic and steric factors on biological activity.

Variation of the Alkoxy Group: Replacing the ethoxy group with other alkoxy or functional groups to understand the role of this moiety in target engagement.

Modification of the Benzothiazolone Core: Introducing substituents on the benzothiazolone ring system to further explore the structure-activity relationship (SAR). sci-hub.se

Targeted Screening: Screening the synthesized library against a panel of disease-relevant targets. Given the known activities of benzothiazole (B30560) derivatives, initial screens could focus on kinases, microbial enzymes, and proteins involved in inflammatory pathways. mdpi.compcbiochemres.com

Table 1: Proposed Modifications for Benzothiazolone Library Development

| Position of Modification | Example Modifying Groups | Rationale |

| Benzyl Ring (para-position) | -OCH3, -Cl, -F, -NO2, -CF3 | To investigate the influence of electron-donating and electron-withdrawing groups on activity. |

| Alkoxy Group | -OCH3, -OPr, -OBu, -OPh | To assess the impact of chain length and steric bulk on potency and selectivity. |

| Benzothiazolone Ring | -Cl, -F, -CH3, -NO2 | To explore how substitutions on the core scaffold affect the overall pharmacological profile. |

The systematic exploration of the chemical space around this compound will be crucial in identifying lead compounds for further development.

Advanced Mechanistic Studies on Identified Biological Activities

Once promising biological activities are identified through screening, the next critical step is to elucidate the underlying mechanisms of action. Understanding how these compounds exert their effects at a molecular level is essential for their optimization and clinical translation.

Potential Research Avenues:

Target Identification and Validation: For derivatives showing significant activity, identifying the specific molecular target is paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki).

Cellular and Molecular Biology Assays: A battery of in vitro and cell-based assays can be used to dissect the compound's effects on cellular signaling pathways, gene expression, and other cellular processes. For instance, if a compound exhibits anticancer activity, studies could investigate its impact on cell cycle progression, apoptosis, and metastasis. researchgate.net

Structural Biology: X-ray crystallography or cryo-electron microscopy can be employed to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insights into the binding mode and can guide further structure-based drug design efforts.

A thorough understanding of the mechanism of action will not only validate the therapeutic potential of these compounds but also provide a rational basis for their further development.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be leveraged to accelerate the design and optimization of novel benzothiazolone derivatives.

Key Applications of AI and ML:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds based on their chemical structures. This can help prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.net

De Novo Drug Design: Using generative AI models to design novel benzothiazolone derivatives with desired pharmacological properties. These models can explore a vast chemical space to identify molecules with high predicted activity and favorable drug-like properties.

ADMET Prediction: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of candidate compounds. researchgate.net This early assessment of a compound's pharmacokinetic and safety profile is crucial for identifying potential liabilities and guiding lead optimization.

Virtual Screening: Utilizing AI-powered virtual screening platforms to screen large compound libraries against specific targets, identifying potential hits for further experimental validation.

By harnessing the power of AI and ML, researchers can navigate the complex landscape of drug discovery more efficiently and increase the probability of success in developing new benzothiazolone-based therapeutics.

Exploration of New Therapeutic Areas for Benzothiazolone Derivatives

The benzothiazole scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.commdpi.com While these are well-established areas of research, there is an opportunity to explore novel therapeutic applications for this compound and its derivatives.

Potential New Therapeutic Frontiers:

Neurodegenerative Diseases: Some benzothiazole derivatives have shown neuroprotective effects. mdpi.com Future studies could investigate the potential of this compound derivatives in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Metabolic Disorders: The role of benzothiazolones in metabolic diseases such as diabetes and obesity is an underexplored area. Screening for activity against targets involved in metabolic regulation could reveal new therapeutic opportunities.

Antiviral Agents: Given the urgent need for new antiviral drugs, screening benzothiazolone libraries against a panel of viruses could lead to the discovery of novel antiviral agents. mdpi.com

Rare and Neglected Diseases: The versatility of the benzothiazole scaffold makes it an attractive starting point for developing drugs for rare and neglected diseases where there is a significant unmet medical need.

Expanding the therapeutic scope of benzothiazolone derivatives beyond their traditional applications could lead to the development of innovative treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and benzothiazolone precursors. For example, a reflux reaction in absolute ethanol with glacial acetic acid as a catalyst is commonly used to form the benzylidene intermediate, followed by purification under reduced pressure . Optimization of solvent choice (e.g., ethanol vs. acetonitrile) and catalyst type (e.g., glacial acetic acid vs. powdered potassium carbonate) significantly impacts yield, as shown in analogous syntheses of benzothiazolone derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Essential for verifying substituent positions (e.g., ethoxy and benzyl groups). For example, the ethoxy group’s methyl protons appear as a triplet near δ 1.4 ppm, while aromatic protons show splitting patterns consistent with substitution .

- HRMS : Validates molecular weight and elemental composition. A deviation <5 ppm between theoretical and observed masses confirms purity .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one .

Q. How can researchers mitigate impurities arising from byproducts during synthesis?

- Answer :

- Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials.

- Recrystallization : Methanol or ethanol recrystallization improves purity, as shown in analogous benzothiazolone syntheses .

- Reaction monitoring : TLC or HPLC tracks intermediate formation, reducing side reactions like over-alkylation .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzothiazolone derivatives like this compound?

- Answer :

- Functional group modulation : Replace the ethoxy group with methoxy or hydroxy groups to assess electronic effects on bioactivity. For example, methoxy-substituted analogs exhibit altered solubility and receptor binding .

- Bivalent ligand design : Link benzothiazolone moieties via piperazine or alkyl chains to enhance target affinity, as seen in bivalent benzoxazolone/benzothiazolone ligands .

- In silico modeling : Docking studies using crystallographic data predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How can contradictory biological activity data for benzothiazolone derivatives be resolved?

- Answer :

- Batch consistency : Ensure purity (>95% by HPLC) to rule out impurities skewing results .

- Assay standardization : Use cell lines with consistent expression levels of target proteins (e.g., kinase or protease assays).

- Meta-analysis : Compare data across studies with controlled variables (e.g., pH, solvent DMSO concentration). For example, discrepancies in IC50 values may arise from assay buffer composition .

Q. What methodologies are suitable for probing the metabolic stability of this compound in preclinical studies?

- Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS.

- CYP450 inhibition screening : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interaction risks .

- Stable isotope labeling : Use deuterated analogs to track metabolic pathways in vivo .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in determining substituent orientations?

- Answer :

- Dynamic effects : NMR captures time-averaged conformations in solution, while X-ray provides static solid-state snapshots. For example, flexible ethoxy groups may exhibit rotational freedom in solution but fixed orientations in crystals .

- Crystal packing forces : Non-covalent interactions (e.g., π-π stacking) in crystals can distort bond angles compared to solution-phase structures .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the antioxidant potential of this compound?

- Answer :

- DPPH/ABTS assays : Measure radical scavenging activity at varying concentrations (1–100 µM) .

- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in H2O2-stressed cell models (e.g., SH-SY5Y neurons) .

- Control compounds : Include ascorbic acid or Trolox to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.